N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis of thiophene derivatives involves various chemical reactions, leading to compounds with potential antimicrobial and antioxidant properties. For instance, a study described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting their antimicrobial activity and docking studies (Spoorthy et al., 2021).
Antimicrobial Activity
- Thiophene derivatives exhibit significant antimicrobial properties. A particular study synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and tested their in vitro antibacterial and antifungal activities, revealing promising results (Desai et al., 2011).
Antioxidant and Electrochemical Studies
- Research into thiophene derivatives also extends to their antioxidant capabilities and electrochemical properties. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized, demonstrating not only antimicrobial but also profound antioxidant potential, supported by docking and ADME studies (Raghavendra et al., 2016).
Novel Synthetic Pathways
- Innovative methods for synthesizing thiophene derivatives involve complex chemical processes, leading to compounds with unique properties. A study reported the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, focusing on their characterization, antimicrobial evaluation, and docking studies (Talupur et al., 2021).
Mechanism of Action
Target of Action
The primary targets of a compound like “N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide” are typically determined through experimental studies. Given the presence of a thiophene ring in the structure, it’s possible that this compound could interact with various biological targets, as thiophene derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action would depend on the specific targets of “this compound”. Once the targets are identified, the compound’s interaction with these targets and any resulting changes can be studied. For instance, some thiophene derivatives have been found to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
The affected pathways and their downstream effects would also depend on the specific targets of “this compound”. Thiophene derivatives have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of “this compound” would be determined by its mode of action and the biochemical pathways it affects. For example, if the compound has antiviral activity, it may prevent viral replication within cells .
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(16)13-3-2-12(19-13)4-7-15-14(17)11-5-8-18-9-6-11/h2-3,10-11,16H,4-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEOSGLEMARVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.